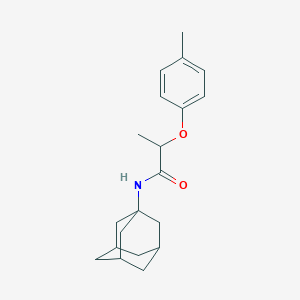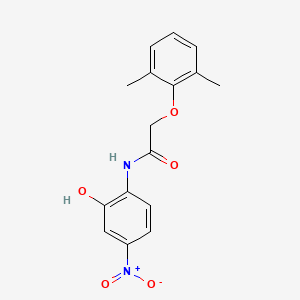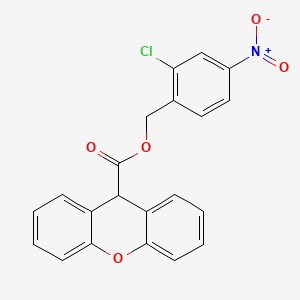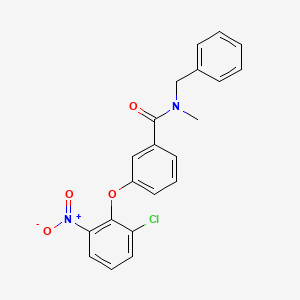
N-(1-adamantyl)-2-(4-methylphenoxy)propanamide
Overview
Description
N-(1-adamantyl)-2-(4-methylphenoxy)propanamide is a synthetic organic compound characterized by the presence of an adamantyl group, a phenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-(4-methylphenoxy)propanamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Coupling with Phenoxy Group: The 1-bromoadamantane is then reacted with 4-methylphenol in the presence of a base, such as potassium carbonate, to form 1-adamantyl-4-methylphenoxy.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-(4-methylphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(1-adamantyl)-2-(4-methylphenoxy)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
N-1-adamantyl-2-(4-chlorophenoxy)propanamide: Similar structure but with a chlorine substituent instead of a methyl group.
N-1-adamantyl-2-(4-methoxyphenoxy)propanamide: Contains a methoxy group instead of a methyl group.
N-1-adamantyl-2-(4-nitrophenoxy)propanamide: Features a nitro group in place of the methyl group.
Uniqueness
N-(1-adamantyl)-2-(4-methylphenoxy)propanamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The adamantyl group provides rigidity and bulk, enhancing the compound’s stability and interaction with molecular targets .
Properties
IUPAC Name |
N-(1-adamantyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13-3-5-18(6-4-13)23-14(2)19(22)21-20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,14-17H,7-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHFYTKJEOSXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-[(3-nitrophenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B4208326.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-piperidin-1-ylacetamide](/img/structure/B4208330.png)

![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4208339.png)
![ethyl 4-methyl-5-{[(1-phenylethyl)amino]carbonyl}-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4208348.png)

![Ethyl 4-{2-[(4-bromobenzoyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4208376.png)
![2-[2-(4-methylbenzenesulfonamido)benzamido]-N-(prop-2-en-1-yl)benzamide](/img/structure/B4208387.png)

![Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-[(1-phenylethyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B4208400.png)
![2-fluoro-N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4208403.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4208416.png)
![1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4208418.png)
![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-5,6-dimethylbenzimidazole;oxalic acid](/img/structure/B4208421.png)
